molecular formula C2H9NO7P2 B602392 (2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid CAS No. 41003-10-5

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Cat. No. B602392
CAS RN: 41003-10-5
M. Wt: 221.04
InChI Key:
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Description

“(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid” is a phosphonic acid with a molecular formula of C2H9NO7P2 . It has a molecular weight of 221.04 g/mol . The IUPAC name for this compound is (2-amino-1-hydroxyethane-1,1-diyl)bis(phosphonic acid) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10) . The canonical SMILES representation is C(C(O)(P(=O)(O)O)P(=O)(O)O)N .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 221.04 g/mol . It has a topological polar surface area of 161 Ų . The compound has a heavy atom count of 12 . It has a formal charge of 0 . The complexity of the compound is computed to be 228 .

Scientific Research Applications

Synthesis and Chemistry

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid and its derivatives are subjects of significant research interest due to their structural analogies with naturally occurring phosphates and amino acids. Notably, these compounds resist hydrolysis in biological environments, unlike phosphate groups, making them valuable in metabolic regulation, drug development against metabolic disorders, and more (Orsini, 2010). Innovative synthesis methods, such as a one-pot procedure for synthesizing amino hydroxy bis(phosphonate)s like alendronate, have been developed, highlighting the efficiency of these methodologies (Egorov et al., 2011).

Biomedical Applications

These compounds are explored for their potential in medical applications, particularly due to their structural similarity to amino acids. For instance, α-amino phosphonic acid derivatives are essential structural analogues of α-amino acids with a wide range of applications. The catalytic asymmetric synthesis of such compounds has been limited, but recent advancements have opened new routes for the functionalization of α-phosphonic acid derivatives (Cao et al., 2014).

Chemistry and Interactions

Studies have been conducted on the solution behavior and interactions of derivatives of this compound, such as 2-hydroxyethylimino-bis(methylenephosphonate). These investigations focus on protonation constants, complexation with cations like Ca2+, and conformation states, providing insight into the chemical behavior of these compounds in various environments (Demadis et al., 2009).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H312, H315, H319, H332, H335 . The precautionary statements are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

(2-amino-1-hydroxy-1-phosphonoethyl)phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H9NO7P2/c3-1-2(4,11(5,6)7)12(8,9)10/h4H,1,3H2,(H2,5,6,7)(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIQIHJVEWLYSEJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(O)(P(=O)(O)O)P(=O)(O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H9NO7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-1-hydroxy-1-phosphonoethyl)phosphonic acid
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